molecular formula C28H30N4O B11524745 (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11524745
M. Wt: 438.6 g/mol
InChI Key: WMTQEIHFGXCMFR-UHFFFAOYSA-N
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Description

(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, the introduction of the piperazine moiety, and the final coupling with the dimethylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and piperazine-containing molecules. Examples are:

  • Indole-3-carbinol
  • 1-Benzylpiperazine
  • 2,4-Dimethylphenylhydrazine

Uniqueness

What sets (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C28H30N4O

Molecular Weight

438.6 g/mol

IUPAC Name

1-[(4-benzylpiperazin-1-yl)methyl]-3-(2,4-dimethylphenyl)iminoindol-2-one

InChI

InChI=1S/C28H30N4O/c1-21-12-13-25(22(2)18-21)29-27-24-10-6-7-11-26(24)32(28(27)33)20-31-16-14-30(15-17-31)19-23-8-4-3-5-9-23/h3-13,18H,14-17,19-20H2,1-2H3

InChI Key

WMTQEIHFGXCMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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